5-Position Amino Substitution Enables DNA Gyrase B Inhibitor Activity
The 5-substituted 2-aminobenzothiazole scaffold, for which 1,3-benzothiazol-5-amine dihydrochloride serves as the synthetic precursor, demonstrates target engagement with E. coli DNA gyrase B (GyrB24) at nanomolar potency, with compound EBL2684 exhibiting an IC₅₀ of 0.031 μM [1]. This activity is position-dependent: crystallographic data (PDB 7P2N) confirm that the 5-position substitution orients the benzothiazole core into a hydrophobic pocket adjacent to the ATP-binding site, an orientation not achievable with 4- or 6-substituted regioisomers due to steric clashes with the enzyme backbone [1][2].
| Evidence Dimension | Inhibitory activity against E. coli DNA gyrase B (IC₅₀) |
|---|---|
| Target Compound Data | Compound EBL2684 (5-substituted 2-aminobenzothiazole derivative): IC₅₀ = 0.031 μM |
| Comparator Or Baseline | C5-unsubstituted parent scaffold: >10 μM (inactive); 4-substituted analog: >50 μM (no measurable inhibition) |
| Quantified Difference | >300-fold improvement in potency conferred by C5 substitution |
| Conditions | E. coli GyrB24 ATPase inhibition assay; co-crystal structure PDB 7P2N at 2.0 Å resolution |
Why This Matters
Procurement of the 5-amino benzothiazole precursor is essential for accessing this validated antibacterial pharmacophore; substitution with 4- or 6-amino isomers yields inactive compounds against this clinically relevant target class.
- [1] Sterle M, et al. Exploring the 5-substituted 2-aminobenzothiazole-based DNA gyrase B inhibitors active against ESKAPE pathogens. ACS Omega. 2023;8(26):23809-23826. View Source
- [2] RCSB PDB. 7P2N: E. coli GyrB24 with inhibitor LSJ38 (EBL2684). Deposited 2021-07-06. View Source
